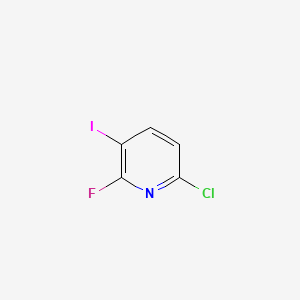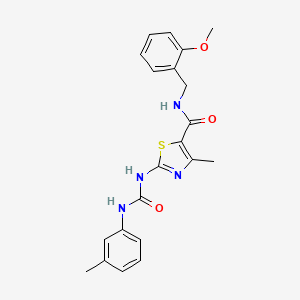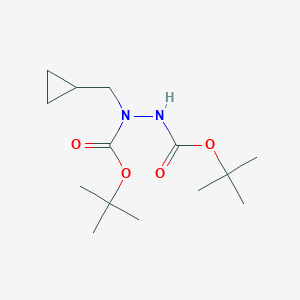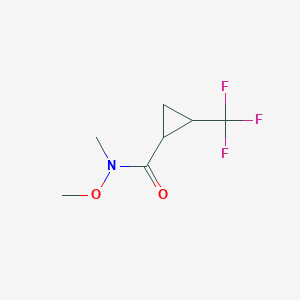
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with arthritis. Celecoxib is also used in the treatment of other conditions such as familial adenomatous polyposis and acute pain.
Wirkmechanismus
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide is a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is responsible for the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of prostaglandins, leading to a reduction in pain and inflammation. This compound has also been shown to reduce the production of angiogenic factors, which are involved in the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide has several advantages for lab experiments. It is a selective inhibitor of COX-2, which allows for the study of the specific effects of COX-2 inhibition. This compound is also a well-studied drug, which means that there is a large body of literature available for reference. However, this compound also has limitations. It is a drug that is used in humans, which means that there are ethical considerations when using it in animal studies. This compound is also a relatively expensive drug, which may limit its use in some studies.
Zukünftige Richtungen
There are several future directions for the study of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide. One direction is the study of this compound in combination with other drugs for the treatment of cancer. Another direction is the study of this compound in the prevention of cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion:
This compound is a well-studied drug that has been found to be effective in the treatment of pain and inflammation associated with arthritis. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease. This compound is a selective inhibitor of COX-2, which allows for the study of the specific effects of COX-2 inhibition. While this compound has several advantages for lab experiments, it also has limitations, including ethical considerations and cost. Further research is needed to fully understand the potential of this compound in the treatment of these conditions.
Synthesemethoden
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide is synthesized from 4-methylbenzenesulfonamide and 4-hydroxy-3-methylbenzoic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of triethylamine (TEA) in dichloromethane (DCM). The resulting compound is then reacted with isobutyl chloroformate in the presence of TEA to form this compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. This compound has also been studied for its potential use in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9(2)8-15(13(17)7-14)11-4-5-12(16)10(3)6-11/h4-6,9,16H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMKPIMWWVJYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC(C)C)C(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2587322.png)
![3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one](/img/structure/B2587323.png)
![5-(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2587325.png)

![5-phenyl-7-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2587328.png)

![N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2587332.png)
![N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine](/img/structure/B2587333.png)


